N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronate ester derivative featuring a pyridine core substituted at the 2-position with an isopropylamine group and at the 6-position with a tetramethyl dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . The isopropyl substituent on the amine confers moderate steric bulk, balancing reactivity and stability in catalytic processes.
Properties
Molecular Formula |
C14H23BN2O2 |
|---|---|
Molecular Weight |
262.16 g/mol |
IUPAC Name |
N-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23BN2O2/c1-10(2)16-12-9-7-8-11(17-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3,(H,16,17) |
InChI Key |
ZPLDFKURQLURSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
-
Catalyst : Pd(dppf)Cl (1–5 mol%) for efficient transmetallation.
-
Base : Potassium acetate (KOAc, 3 equiv) to neutralize HBr byproducts.
-
Solvent : Anhydrous 1,4-dioxane or tetrahydrofuran (THF) at 80–100°C.
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by boronate ligand exchange (Figure 1). The isopropyl amine group remains stable without protection due to its electron-donating nature, which mitigates palladium poisoning.
Table 1. Representative Borylation Conditions
Workup and Purification
Post-reaction, the mixture is filtered through Celite® to remove palladium residues. The solvent is evaporated, and the crude product is purified via silica gel chromatography using hexane/ethyl acetate (4:1). The boronic ester is isolated as a white solid, with purity confirmed by NMR (δ 1.32 ppm, singlet for pinacol methyl groups).
Alternative Pathways via Intermediate Functionalization
Directed Ortho-Metalation (DoM) Strategy
In cases where halogenated precursors are unavailable, directed ortho-metalation introduces the boronic ester group regioselectively. The pyridine’s amine group acts as a directing group for lithiation at C6:
-
Lithiation : Treatment of 2-isopropylaminopyridine with LDA (−78°C) generates a lithiated intermediate at C6.
-
Borylation : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane installs the boronic ester.
This method avoids palladium catalysts but requires stringent anhydrous conditions. Yields are moderate (50–65%) due to competing side reactions.
Suzuki Coupling with Preformed Boronic Esters
A less common approach involves coupling a preformed boronic acid with a halogenated pyridine. For example:
-
6-Bromopyridin-2-amine + isopropyl iodide → 6-bromo-2-isopropylaminopyridine.
-
Subsequent borylation as in Section 1.
This two-step sequence is lengthier but useful for late-stage functionalization.
Comparative Analysis of Methods
Table 2. Method Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Miyaura Borylation | High yield, one-step | Requires Pd catalyst | 72–85% |
| Directed Metalation | No transition metals | Low yield, strict conditions | 50–65% |
| Suzuki Coupling | Flexible precursor choice | Multi-step, time-consuming | 60–75% |
Industrial-Scale Synthesis
Patent WO2017197083A1 details scalable borylation in N-methyl-2-pyrrolidinone (NMP) with sodium bicarbonate and catalytic NaI at 45°C. This protocol achieves >95% purity by seeding with product crystals to induce controlled crystallization .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the halide used.
Scientific Research Applications
N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Could be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with other molecules, making it a versatile reagent in organic synthesis. The pyridine ring can also interact with various molecular targets, potentially influencing biological pathways .
Comparison with Similar Compounds
Steric and Electronic Effects
- N-isopropyl vs. N,N-Dimethyl (CAS 1310385-02-4): The isopropyl group introduces greater steric hindrance than dimethyl, slowing transmetallation in Suzuki reactions but improving stability against protodeboronation .
- Bpin Position (4 vs. 6): The 6-position (target compound) offers better conjugation with the pyridine nitrogen, enhancing electrophilicity compared to 4-substituted analogs (e.g., CAS 1558927-41-5) .
- Electron-Withdrawing Groups (CF₃): The trifluoromethyl group in CAS 1558927-41-5 reduces electron density at the boron center, requiring harsher reaction conditions for coupling .
Reactivity in Cross-Coupling Reactions
- Pd-Catalyzed Coupling Efficiency: N,N-Dimethyl derivatives (CAS 1310385-02-4) exhibit faster coupling rates due to lower steric demands, whereas cyclobutyl-substituted analogs (CAS 1315350-34-5) show reduced efficiency .
- Stability: Isopropyl and cyclobutyl groups improve moisture stability compared to NH₂-substituted derivatives (CAS 827614-64-2), which require inert storage conditions .
Biological Activity
N-Isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H23BN2O2
- CAS Number : 1353041-35-6
- Molecular Weight : 252.16 g/mol
The compound features a pyridine ring substituted at the 6-position with a tetramethyl dioxaborolane moiety, which is crucial for its biological activity.
Anticancer Properties
This compound has been evaluated for its anticancer effects. In vitro studies have shown that it exhibits potent inhibitory effects on various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of proliferation |
| MCF10A (non-cancer) | 2.4 | 19-fold lesser effect compared to MDA-MB-231 |
In a study involving mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to known treatments like TAE226 .
The mechanism underlying the anticancer activity appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. The compound has shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Specifically, it demonstrated significant inhibitory activity against MMP-2 and MMP-9 .
Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that the compound possesses favorable properties for drug development:
| Parameter | Value |
|---|---|
| Aqueous Solubility | Moderate (15 μM) |
| Metabolic Stability | Moderate in human liver microsomes (CL int 42–46 μL/min/mg) |
These characteristics suggest potential for therapeutic use, although further optimization may be required to enhance solubility and metabolic stability .
Case Studies and Research Findings
- Study on TRPV3 Modulation : N-Isopropyl derivatives have been identified as modulators of the TRPV3 channel, which plays a crucial role in pain sensation. The compound's ability to modulate TRPV3 suggests potential applications in treating pain-related disorders .
- Inhibition of GSK-3β : Another study highlighted the compound's inhibitory effect on GSK-3β, a kinase involved in various cellular processes including cancer progression and inflammation. The IC50 value was reported at approximately 8 nM, indicating high potency .
Q & A
Q. What are the optimized synthetic routes for N-isopropyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and how can reaction conditions be systematically evaluated?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between pyridine-2-amine derivatives and boronate esters. Key steps include:
- Borylation : Introduce the tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed borylation under inert conditions.
- Isopropylamine Functionalization : React with isopropylamine using Buchwald-Hartwig amination or nucleophilic substitution.
- Optimization : Apply statistical Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity) . Purification via column chromatography or recrystallization ensures high purity. Reaction progress is monitored via TLC or HPLC.
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., isopropyl and boronate signals) .
- X-ray Crystallography : Resolves stereochemical ambiguities and boron coordination geometry (e.g., trigonal planar vs. tetrahedral) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- Thermal Analysis (TGA/DSC) : Assesses thermal stability and decomposition pathways.
Advanced Research Questions
Q. How can computational modeling guide the prediction of this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states and activation barriers for boronate-mediated reactions (e.g., Suzuki-Miyaura coupling). Focus on boron-oxygen bond dissociation energies and steric effects from the tetramethyl group .
- Reaction Path Search : ICReDD’s approach integrates quantum chemical calculations with experimental validation to identify low-energy pathways .
- Solvent Effects : Simulate solvent polarity impacts on reaction kinetics using COSMO-RS or continuum solvation models.
Q. What challenges arise when using this compound in catalytic applications, and how can they be addressed experimentally?
- Methodological Answer :
- Boron Lewis Acidity : The boronate group may deactivate catalysts via unwanted coordination. Mitigate by:
- Ligand Screening : Test sterically hindered ligands (e.g., SPhos) to block boron-catalyst interactions.
- Kinetic Studies : Compare turnover frequencies (TOFs) under varying boronate concentrations to identify inhibitory effects .
- Hydrolytic Stability : Evaluate boronate stability in aqueous conditions via pH-controlled hydrolysis experiments.
Q. How can researchers resolve contradictions in reported catalytic performance data involving this compound?
- Methodological Answer :
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substrate scope, catalyst batch variability) .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., deborylated derivatives) that may skew results .
- Control Experiments : Replicate reactions with rigorously purified batches to confirm reproducibility.
Q. What experimental design principles are critical for studying this compound’s role in kinetic resolution or asymmetric catalysis?
- Methodological Answer :
- In Situ Monitoring : Employ Raman spectroscopy or real-time NMR to track reaction progress and intermediate formation .
- Enantiomeric Excess (ee) Analysis : Use chiral HPLC or circular dichroism (CD) to quantify stereoselectivity.
- Eyring Plot Analysis : Calculate activation parameters (ΔH‡, ΔS‡) under varying temperatures to elucidate mechanistic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
